2,2-Diphenyl-2,2-cyclohexanone-d10
Description
2,2-Diphenyl-2,2-cyclohexanone-d10 is a deuterated derivative of cyclohexanone featuring two phenyl groups at the 2-position and ten deuterium atoms replacing hydrogen atoms within the cyclohexanone ring. This isotopic labeling significantly alters its physical and spectroscopic properties, making it valuable in mechanistic studies, kinetic isotope effect analyses, and as an internal standard in nuclear magnetic resonance (NMR) or mass spectrometry (MS) . The incorporation of deuterium reduces vibrational modes, which can enhance thermal stability and influence reaction pathways in synthetic chemistry .
Properties
CAS No. |
1329835-69-9 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
260.402 |
IUPAC Name |
2,2-bis(2,3,4,5,6-pentadeuteriophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChI Key |
VVZQVFCTDWFOOD-CRDOFXDFSA-N |
SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
NSC 49316-d10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₁₈D₁₀H₁₀O | ~272.36 | Deuterated cyclohexanone core | Isotopic labeling, NMR/MS |
| 2-(Difluoroacetyl)cyclohexanone | C₈H₁₀F₂O₂ | 176.16 | Difluoroacetyl group | Fluorinated intermediates |
| 2-(2-Oxo-2-phenylethyl)cyclohexanone | C₁₄H₁₆O₂ | 216.28 | Phenacyl group | Photochemical synthesis |
| 2-[[Di(methyl-d₃)amino]methyl]cyclohexanone-d₆ | C₁₀D₆H₁₀NO | 182.29 | Deuterated amino-methyl | Metabolic tracing |
Table 2: Spectroscopic Comparison
| Compound | IR ν(C=O) (cm⁻¹) | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|---|
| This compound | ~1700 (C=O) | Deuterium-silent | 210–215 (C=O) |
| 2-(Difluoroacetyl)cyclohexanone | 1728 (C=O) | 1.5–2.5 (cyclohexane) | 200–205 (C=O) |
| 2-Hydroxy-2,2-diphenylacetic Acid | 1720 (C=O) | 3.87 (s, 2H, CH₂) | 176.46 (COOH) |
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